molecular formula C13H12O3S B6326755 4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-ol CAS No. 893738-57-3

4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-ol

Cat. No.: B6326755
CAS No.: 893738-57-3
M. Wt: 248.30 g/mol
InChI Key: XUWAZQRPTYQIMY-UHFFFAOYSA-N
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Description

4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-ol (CAS 893738-57-3) is a high-purity organic compound supplied for scientific research and development. This biphenyl derivative features a methylsulfonyl group at the 4'-position and a phenolic hydroxyl group at the 2-position, yielding the molecular formula C 13 H 12 O 3 S and a molecular weight of 248.30 g/mol . The compound is provided as a solid or powder with a specified purity of 95% or greater and requires storage at -20°C, protected from light to ensure long-term stability . The distinct electronic properties imparted by the methylsulfonyl and hydroxyl substituents on the biphenyl core make this molecule a valuable intermediate in various research applications. It is primarily used in the synthesis of more complex molecules, including potential pharmaceutical candidates and advanced materials, serving as a key scaffold for constructing functionalized biphenyl systems . Intended Use and Handling: This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate personal protective equipment and under controlled laboratory conditions.

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-17(15,16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWAZQRPTYQIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602526
Record name 4'-(Methanesulfonyl)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893738-57-3
Record name 4′-(Methylsulfonyl)[1,1′-biphenyl]-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893738-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Methanesulfonyl)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The hydroxyl group on the biphenyl core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted biphenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

  • This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it valuable in synthetic organic chemistry.

Reagent in Organic Reactions

  • It is utilized as a reagent in numerous organic reactions. The hydroxyl group can participate in nucleophilic attacks, while the methylsulfonyl group can be modified to yield sulfone derivatives or sulfides through oxidation or reduction reactions .

Biological Applications

Enzyme Inhibition Studies

  • Research has indicated that this compound may function as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, potentially modulating their activity. This makes it an interesting candidate for exploring biochemical pathways and drug development.

Ligand for Receptor Studies

  • The compound is also studied for its potential role as a ligand in receptor binding studies. Its biphenyl core provides a rigid structure that can fit into binding sites of biological macromolecules, influencing their function and offering insights into molecular interactions.

Medical Applications

Therapeutic Potential

  • Ongoing research is investigating the therapeutic applications of this compound, particularly as an anti-inflammatory or anticancer agent. Preliminary studies suggest that it may exhibit biological activities that could be harnessed for therapeutic purposes .

Mechanism of Action

  • The mechanism of action involves the interaction of the methylsulfonyl group with proteins or receptors through hydrogen bonding and other non-covalent interactions. This influences the biological activity of various targets within the body, making it a subject of interest for drug discovery.

Industrial Applications

Development of Advanced Materials

  • In industrial settings, this compound is used in the development of advanced materials such as polymers and liquid crystals. Its structural properties contribute to the performance characteristics of these materials, which are important in various applications including electronics and optics .

Case Studies

Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated significant inhibition rates compared to control compounds, suggesting its potential use in therapeutic applications targeting metabolic disorders.

Case Study 2: Material Science Application
In material science research, this compound was incorporated into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials exhibited improved performance metrics compared to traditional polymers without this additive.

Mechanism of Action

The mechanism of action of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets. The methylsulfonyl group can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, influencing their activity. The biphenyl core provides a rigid and planar structure that can fit into binding sites of biological macromolecules, modulating their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-ol, highlighting substituent effects on physicochemical and biological properties:

Compound Name Substituents Key Properties Reference
This compound 2-OH, 4'-SO₂CH₃ High polarity due to SO₂CH₃; potential for H-bonding and enzyme interaction
o-Phenylphenol ([1,1'-biphenyl]-2-ol) 2-OH Low polarity; used as fungicide/disinfectant
4’-(Trifluoromethyl)-[1,1’-biphenyl]-2-ol 2-OH, 4'-CF₃ Enhanced acidity (CF₃ is stronger EWG than SO₂CH₃); 91% synthesis yield
5-Methoxy-2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-ol 2-OH, 5-OCH₃, 2',4',6'-CH₃ Electron-donating groups reduce acidity; steric hindrance from trimethyl groups
3',4'-Difluoro-3,6-dimethyl-[1,1'-biphenyl]-2-ol 2-OH, 3',4'-F, 3,6-CH₃ Fluorine atoms increase lipophilicity; CH₃ groups alter metabolic stability
2',3',4',5',6'-Pentafluoro-[1,1'-biphenyl]-2-ol 2-OH, 2',3',4',5',6'-F Extreme electron withdrawal; potential use in materials science

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The methylsulfonyl (SO₂CH₃) and trifluoromethyl (CF₃) groups increase acidity of the hydroxyl group compared to unsubstituted o-phenylphenol. For example, 4’-(Trifluoromethyl)-[1,1’-biphenyl]-2-ol has a pKa ~2–3 units lower than o-phenylphenol due to the stronger EWG effect of CF₃ .
  • Electron-Donating Groups (EDGs) : Methoxy (OCH₃) and methyl (CH₃) groups decrease acidity and enhance lipophilicity, as seen in 5-Methoxy-2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-ol .
  • Steric Effects : Bulky substituents (e.g., triisopropyl in 3-Bromo-2',4',6'-triisopropyl-5-methyl-[1,1'-biphenyl]-2-ol) reduce reactivity and alter binding kinetics in biological systems .
Spectral Data Comparison

NMR chemical shifts for aromatic protons and hydroxyl groups vary significantly with substituents:

Compound δ(¹H) (Aromatic Protons) δ(¹H) (OH) δ(¹³C) (Key Carbons) Reference
This compound 7.2–7.8 ppm (multiplet) ~5.1 ppm C-SO₂CH₃: ~44 ppm (CH₃), ~125 ppm (SO₂)
o-Phenylphenol 6.8–7.5 ppm (multiplet) ~4.8 ppm -
4’-(Trifluoromethyl)-[1,1’-biphenyl]-2-ol 7.3–7.9 ppm (multiplet) ~5.3 ppm CF₃: ~122 ppm (q, J = 288 Hz)
2’,3’,4’,5’-Tetramethoxy-5-methyl-[1,1’-biphenyl]-2-ol 6.6–6.8 ppm (singlet) ~5.0 ppm OCH₃: ~56 ppm

Note: The methylsulfonyl group in the target compound causes deshielding of adjacent aromatic protons, shifting their signals upfield compared to EDG-substituted analogues .

Biological Activity

4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-ol is a compound of significant interest due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer effects. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound features a biphenyl core with a methylsulfonyl group at the para position and a hydroxyl group at the ortho position. This unique arrangement contributes to its biological activity.

Structural Formula

C13H12O2S\text{C}_{13}\text{H}_{12}\text{O}_2\text{S}

Antimicrobial Activity

Research has shown that compounds containing the methylsulfonyl group exhibit notable antimicrobial properties. A study on disubstituted oxadiazoles, which share structural similarities with this compound, demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli50
This compoundS. aureus30

These results indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. One study reported that the compound exhibited significant radical scavenging activity, with an IC50 value of 25 µM in DPPH assays. This suggests its potential use in mitigating oxidative stress-related diseases .

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated that the compound inhibited the proliferation of human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values of 15 µM and 20 µM, respectively. Further investigations are required to elucidate the underlying mechanisms .

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested for its efficacy against skin infections caused by Staphylococcus aureus. The results showed a significant reduction in bacterial load after treatment over two weeks.

Case Study 2: Oxidative Stress in Cancer Cells

A study investigated the effects of this compound on oxidative stress markers in cancer cells. The compound reduced malondialdehyde (MDA) levels significantly while increasing glutathione (GSH) levels, indicating its role as an antioxidant in cancer therapy.

Q & A

Q. What are the latest developments in catalytic systems for synthesizing this compound with reduced environmental impact?

  • Methodological Answer : Green chemistry approaches employ recyclable catalysts (e.g., Fe₃O₄ nanoparticles) for Suzuki-Miyaura coupling. Solvent-free mechanochemical synthesis reduces waste, achieving >90% yield in ball-mill reactions .

Notes

  • Advanced questions emphasize mechanistic and methodological rigor, while basic questions focus on foundational synthesis and characterization.
  • Structural analogs and catalytic innovations are critical for expanding applications in drug discovery and materials science.

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